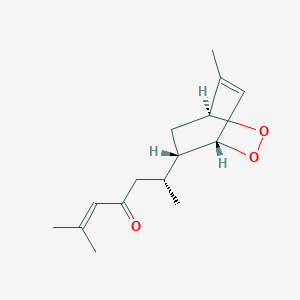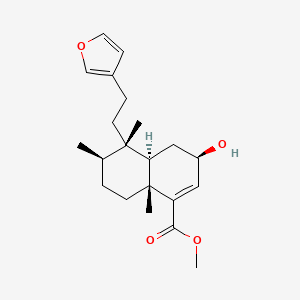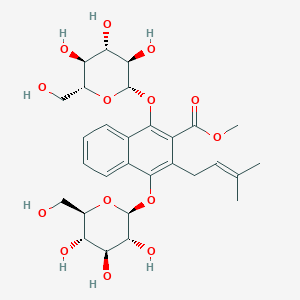
1,4-Epidioxybisabola-2,10-dien-9-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Epidioxybisabola-2,10-dien-9-one can be synthesized through chemical reactions involving the precursor 1,4-epidioxy-bisabola-2,12-diene . The synthesis typically involves multiple steps, including oxidation and cyclization reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from natural sources, such as Curcuma longa L. The extraction process involves solvent extraction followed by purification techniques like chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4-Epidioxybisabola-2,10-dien-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can convert the compound into different derivatives with varying properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
Scientific Research Applications
1,4-Epidioxybisabola-2,10-dien-9-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: The compound’s antiviral and anti-inflammatory properties make it a subject of interest in biological studies.
Mechanism of Action
The mechanism of action of 1,4-Epidioxybisabola-2,10-dien-9-one involves its interaction with specific molecular targets and pathways. It exerts its antiviral activity by inhibiting the replication of the influenza virus through the NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways . Additionally, its anti-inflammatory effects are mediated by modulating these pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
1,4-Epidioxybisabola-2,12-diene: A precursor to 1,4-Epidioxybisabola-2,10-dien-9-one with similar biological activities.
Bisabolane-type sesquiterpenoids: A class of compounds with comparable structures and biological properties.
Uniqueness
This compound stands out due to its potent antiviral activity against influenza virus A/PR/8/34 (H1N1) and its ability to modulate multiple signaling pathways, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(6R)-2-methyl-6-[(1S,4R,5S)-7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl]hept-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9(2)5-12(16)6-10(3)13-8-14-11(4)7-15(13)18-17-14/h5,7,10,13-15H,6,8H2,1-4H3/t10-,13+,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQAPHUQMIHETH-KJEVXHAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OO2)C(C)CC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](C[C@@H]1OO2)[C@H](C)CC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






